1,2-Ethane-D4-dithiol

Vue d'ensemble

Description

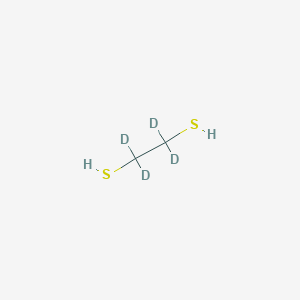

1,2-Ethane-D4-dithiol (CAS 100189-81-9) is a deuterium-labeled derivative of 1,2-ethanedithiol, where four hydrogen atoms are replaced with deuterium isotopes. Its molecular formula is C₂H₂D₄S₂, and it has a molecular weight of 98.21 g/mol .

Méthodes De Préparation

1,1,2,2-Tetradeuterioethane-1,2-dithiol can be synthesized through the deuteration of ethane-1,2-dithiol. The typical synthetic route involves the reaction of 1,2-dichloroethane with deuterated sodium bisulfide in an aqueous medium . Another laboratory method includes the reaction of 1,2-dibromoethane with deuterated thiourea followed by hydrolysis . Industrial production methods are similar but scaled up to meet commercial demands.

Analyse Des Réactions Chimiques

1,1,2,2-Tetradeuterioethane-1,2-dithiol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form disulfides using oxidizing agents like hydrogen peroxide or iodine.

Reduction: It can be reduced back to the thiol form using reducing agents such as lithium aluminum hydride.

Substitution: The thiol groups can participate in nucleophilic substitution reactions, forming thioethers or other derivatives.

Common Reagents and Conditions: Typical reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions.

Major Products: The major products depend on the type of reaction.

Applications De Recherche Scientifique

Organic Synthesis

1,2-Ethane-D4-dithiol is primarily utilized in organic chemistry for the synthesis of 1,3-dithiolanes and 1,3-dithianes . These compounds are formed through the reaction of 1,2-ethanedithiol with aldehydes or ketones, which leads to the production of valuable intermediates in organic synthesis. The general reaction can be summarized as follows:

This reactivity is essential for developing complex organic molecules used in pharmaceuticals and agrochemicals .

Coordination Chemistry

As a bidentate ligand , 1,2-ethanedithiol forms stable complexes with various metal ions. This property is exploited in coordination chemistry to stabilize metal centers in catalysis and materials science. The ability to chelate metal ions enhances their catalytic activity and selectivity in various reactions, including oxidation and reduction processes .

Table 1: Metal Complexes Formed with this compound

| Metal Ion | Complex Type | Application Area |

|---|---|---|

| Platinum (Pt) | Dithiol Complex | Catalysis |

| Palladium (Pd) | Dithiol Complex | Organic Synthesis |

| Copper (Cu) | Dithiol Complex | Sensor Development |

Analytical Chemistry

In analytical applications, 1,2-ethanedithiol is used as a scavenger for detecting and quantifying certain analytes. Its ability to form stable adducts with electrophiles makes it valuable for mass spectrometry and other analytical techniques where sensitivity and specificity are crucial .

Biological Applications

Recent studies have highlighted the potential of dithiols like 1,2-ethanedithiol in biological systems. They have been investigated for their roles as antioxidants , protecting cells from oxidative stress by scavenging free radicals. This property is particularly relevant in medical research focusing on diseases associated with oxidative damage .

Catalysis

The compound's role as a ligand extends into catalysis, where it has been shown to enhance the efficiency of various catalytic processes. For instance, it has been employed in transition metal catalysis , facilitating reactions such as hydrogenation and cross-coupling reactions . The incorporation of deuterium also allows for tracing studies in mechanistic investigations.

Case Study 1: Synthesis of Dithiolanes

A study demonstrated the use of 1,2-ethanedithiol in synthesizing dithiolanes from carbonyl compounds. The reaction conditions were optimized to maximize yield while minimizing by-products, showcasing its utility in synthetic organic chemistry.

Case Study 2: Metal-Catalyzed Reactions

Research involving platinum complexes derived from 1,2-ethanedithiol illustrated enhanced catalytic activity in hydrogenation reactions compared to non-chelated systems. This finding emphasizes the importance of ligand design in optimizing catalyst performance.

Mécanisme D'action

The mechanism of action of 1,1,2,2-Tetradeuterioethane-1,2-dithiol involves its ability to act as a ligand, forming complexes with metal ions. This interaction can influence various biochemical pathways and reactions. The deuterium atoms provide stability and can be used to trace the compound’s movement and transformation in different environments .

Comparaison Avec Des Composés Similaires

Non-Deuterated Analog: 1,2-Ethanedithiol

While the non-deuterated form (C₂H₆S₂, MW ~94.19 g/mol) shares the same functional groups, it lacks deuterium substitution. Key differences include:

- Reactivity: The non-deuterated form is more reactive in radical reactions and thiol-disulfide exchanges due to the absence of kinetic isotope effects.

- Applications: Primarily used as a reducing agent in peptide synthesis and nanoparticle stabilization .

Deuterated Structural Analog: Ethylene-d4 Glycol

Ethylene-d4 glycol (CAS 2219-51-4, C₂H₂D₄O₂, MW 94.10 g/mol) is a deuterated diol used in nuclear magnetic resonance (NMR) spectroscopy and as a solvent. Unlike 1,2-Ethane-D4-dithiol:

- Functional Groups : Contains hydroxyl (-OH) groups instead of thiols, making it less reactive toward oxidation.

- Applications : Utilized in deuterated solvent systems and isotopic tracing in organic chemistry .

Ether Analog: 1,2-Dimethoxyethane

1,2-Dimethoxyethane (CAS 110-71-4, C₄H₁₀O₂, MW 90.12 g/mol) is an ether with methoxy (-OCH₃) groups. Key contrasts:

- Stability : Ethers are chemically stable compared to thiols, which are prone to oxidation.

- Uses : Common solvent in lithium-ion batteries and Grignard reactions .

Other Thiol-Containing Compounds

- Less acidic and odorous compared to dithiols .

- 1,2-Ethanedithiol Derivatives : Compounds like diethyl ethane-1,2-disulfonate (C₆H₁₄O₆S₂) feature sulfonate groups instead of thiols, altering solubility and redox properties .

Data Table: Comparative Analysis

Research Findings and Practical Considerations

- Stability : this compound has a short shelf life and requires controlled storage conditions due to thiol oxidation sensitivity .

- Deuterium Effects : The kinetic isotope effect in the deuterated compound slows metabolic degradation, making it valuable in pharmacokinetic studies .

- Handling: Both deuterated and non-deuterated dithiols necessitate stringent safety protocols (e.g., gloves, ventilation) to avoid toxicity .

Activité Biologique

1,2-Ethane-D4-dithiol (C2H4D4S2) is a deuterated analog of ethane-1,2-dithiol, a compound recognized for its significant role in organic synthesis and biological applications. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

This compound is characterized by its dithiol structure, which allows it to participate in various biochemical reactions. The presence of deuterium (D) in the molecule enhances its stability and can influence its reactivity compared to its non-deuterated counterpart.

| Property | Value |

|---|---|

| Molecular Formula | C2H4D4S2 |

| Molecular Weight | 110.20 g/mol |

| Boiling Point | 144-146 °C |

| Melting Point | -41 °C |

| Density | 1.123 g/mL at 25 °C |

Antioxidant Properties

This compound exhibits potent antioxidant activity due to its ability to undergo thiol-disulfide interchange reactions. These reactions are crucial in biological systems for maintaining redox balance and protecting cells from oxidative stress. Research indicates that dithiols like this compound can effectively reduce disulfides back to thiols, thereby regenerating antioxidant defenses within cells .

Cytotoxicity and Cancer Research

Studies have demonstrated that dithiols can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in vitro. A notable study indicated that certain dithiols displayed IC50 values in the low micromolar range against cancer cells such as KB (human oral epidermoid carcinoma) and CNE2 (nasopharyngeal carcinoma) .

The biological activity of this compound is primarily attributed to its thiol groups, which can form stable complexes with metal ions and participate in redox reactions. This property is essential for the modulation of various enzymatic activities and cellular signaling pathways. The compound's ability to form cyclic bis(dislufide) dimers at lower concentrations further enhances its potential as a therapeutic agent .

Case Study 1: Antimicrobial Activity

A study investigated the use of liposomal formulations containing bismuth-ethanedithiol alongside tobramycin against Pseudomonas aeruginosa. The results indicated enhanced antimicrobial activity when combined with bismuth-ethanedithiol, suggesting that this compound may improve the efficacy of existing antibiotics against resistant bacterial strains .

Case Study 2: Polymerization Studies

Research has also explored the polymerization behavior of dithiols like this compound. It was found that these compounds could undergo reversible polymerization, leading to materials with unique properties suitable for biomedical applications. This reversible nature allows for potential applications in drug delivery systems where controlled release is necessary .

Q & A

Q. Basic: What methodological considerations are critical for synthesizing 1,2-Ethane-D4-dithiol with high isotopic purity?

Answer:

Deuterium incorporation in this compound requires precise control of reaction conditions. A common approach involves substituting hydrogen atoms with deuterium during the reduction of 1,2-dichloroethane-d4 using deuterated reagents like LiAlD4. Isotopic purity (>98%) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with <sup>2</sup>H-NMR verifying deuterium placement at the 1,2-positions . Purification via vacuum distillation under inert atmospheres minimizes oxidation and thiol-disulfide interconversion .

Q. Advanced: How does deuteration at the 1,2-positions influence the compound’s reactivity in thiol-ene click chemistry?

Answer:

The deuterium isotope effect (DIE) reduces reaction kinetics in thiol-ene systems due to stronger C-D bonds compared to C-H. For example, rate constants (kH/kD) for thiol-ene polymerization with this compound decrease by 2–3× under UV initiation, as measured by real-time Fourier-transform infrared (FTIR) spectroscopy. Researchers must adjust initiator concentrations or irradiation times to compensate for slower kinetics . Contradictions in reported DIE magnitudes (e.g., 1.8 vs. 2.5) may arise from solvent polarity or competing side reactions .

Q. Basic: What analytical techniques validate isotopic purity and stability of this compound?

Answer:

- Gas chromatography-mass spectrometry (GC-MS): Quantifies isotopic enrichment (e.g., 99 atom% D) and detects disulfide byproducts .

- <sup>1</sup>H/<sup>2</sup>H-NMR: Confirms deuterium distribution and monitors degradation (e.g., H-D exchange in aqueous conditions) .

- Raman spectroscopy: Identifies S-H/S-D vibrational modes (2500–2600 cm<sup>-1</sup>) to assess thiol group integrity .

Stability tests under nitrogen at -20°C show <5% degradation over 6 months, but exposure to humidity or light accelerates disulfide formation .

Q. Advanced: What challenges arise when using this compound as a radical scavenger in polymerization studies?

Answer:

Deuterated thiols exhibit reduced chain-transfer efficiency in radical polymerization due to kinetic isotope effects. For instance, in acrylate systems, this compound increases polydispersity (Đ = 1.8 vs. 1.4 for non-deuterated analogs) and reduces molecular weight control. Researchers must optimize initiator-to-thiol ratios and employ stopped-flow ESR to track radical quenching dynamics . Contradictory reports on shelf-life stability (e.g., 3 vs. 6 months) highlight batch-specific impurities from synthesis .

Q. Basic: How should researchers handle and store this compound to prevent experimental artifacts?

Answer:

- Storage: Aliquot in amber vials under argon at -20°C; avoid freeze-thaw cycles to prevent oxidation .

- Handling: Use gloveboxes for air-sensitive procedures. Short shelf life (3–6 months) necessitates frequent purity checks via iodometric titration .

- Safety: BSL-2 certification is required due to toxicity; degradation products like ethylene disulfide require fume hood use .

Q. Advanced: Can kinetic isotope effects (KIEs) of this compound be leveraged in hydrogen-deuterium exchange (HDX) studies?

Answer:

Yes, but HDX rates depend on pH and solvent. In D2O at pH 7.4, deuterium at the 1,2-positions exchanges with solvent protons at 0.05 h<sup>-1</sup>, quantified via <sup>2</sup>H-NMR line-shape analysis. This slow exchange minimizes interference in protein-ligand binding assays but complicates long-term stability in aqueous buffers. Competing thiolate formation (pKa ~9.5) accelerates HDX, necessitating pH control .

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterioethane-1,2-dithiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6S2/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYMPLPIFKRHAAC-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.